N-Methylphthalimide

概述

描述

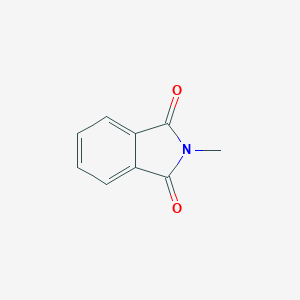

N-Methylphthalimide is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of phthalimide, where a methyl group is attached to the nitrogen atom. This compound is known for its role as an intermediate in organic synthesis and its applications in various industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: N-Methylphthalimide can be synthesized through several methods:

Methylation of Phthalimide: One common method involves the methylation of phthalimide using dimethyl carbonate as a methylating agent in the presence of a tertiary amine catalyst.

Reaction with Methylamine: Another method involves heating phthalic anhydride with methylamine gas under nitrogen protection.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions using phthalimide and methylating agents like dimethyl carbonate. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

化学反应分析

N-Methylphthalimide undergoes several types of chemical reactions:

Photoreduction: The compound can also undergo photoreduction with 2,3-dimethyl-2-butene, which involves a single electron transfer mechanism.

Nitration: Nitration of this compound typically yields the 3-nitro derivative.

Common Reagents and Conditions:

Electroreduction: Ionic liquids and phenol under silent and ultrasonic conditions.

Photoreduction: 2,3-dimethyl-2-butene.

Nitration: Nitric acid or other nitrating agents.

Major Products:

Reduction: 3-hydroxy-2-methyl-isoindolin-1-one.

Photoreduction: Products formed through single electron transfer mechanisms.

Nitration: 3-nitro-N-Methylphthalimide.

科学研究应用

Synthesis of N-Methylphthalimide

This compound is synthesized through various methods, with one notable process involving the reaction of phthalic anhydride with methylamine under solvent-free conditions. This method enhances product purity and reduces environmental impact. The reaction can be summarized as follows:

This synthetic route has been optimized to improve yield and efficiency while minimizing waste products .

Catalytic Applications

This compound has been extensively studied for its catalytic properties, particularly in cross-coupling reactions. Research has shown that NMP-substituted benzimidazolium salts can act as effective catalysts in Suzuki–Miyaura cross-coupling reactions. The efficiency of these catalysts was demonstrated through various experiments, yielding high conversion rates in both symmetric and asymmetric C–C bond-forming reactions .

Table 1: Catalytic Activity of this compound Derivatives

| Catalyst Type | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| NMP-substituted Benzimidazolium Salts | Suzuki–Miyaura Cross-Coupling | 85-95 | Room Temperature, 24 hours |

| PEPPSI Pd–NHC Complexes | Direct Arylation | 70-80 | 60°C, 12 hours |

Photochemical Reactions

The photochemical behavior of this compound has been investigated in various studies. It has been found to participate in selective electroreduction processes, leading to the formation of 3-hydroxy-2-methyl-isoindolin-1-one when reacted with specific substrates under ultrasonic conditions . Additionally, NMP has been shown to undergo photochemical addition reactions, producing benzazepinediones with high yields when irradiated with light in the presence of alkenes .

Table 2: Photochemical Reactions Involving this compound

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Electroreduction to Isoindolin | 75 | Ionic Liquids, Ultrasonic Waves |

| Photocycloaddition with Alkenes | 93 | Acetonitrile, UV Irradiation |

Applications in Dye Chemistry

This compound is also utilized in the field of dye chemistry. Recent studies have explored its application in synthesizing azo disperse dyes for cellulose diacetate materials. The fastness properties of these dyes were evaluated, demonstrating their potential for use in textiles .

Table 3: Dyeing Properties of this compound-Based Dyes

| Dye Type | Substrate | Fastness Rating (1-5) |

|---|---|---|

| Azo Disperse Dye | Cellulose Diacetate | 4 |

| Azo Disperse Dye | Polyester | 3 |

作用机制

The mechanism of action of N-Methylphthalimide involves its ability to participate in various chemical reactions due to its reactive imide group. In reduction reactions, it undergoes electron transfer processes, while in nitration, it reacts with nitrating agents to form nitro derivatives. The specific molecular targets and pathways depend on the type of reaction it undergoes.

相似化合物的比较

N-Methylphthalimide can be compared with other phthalimide derivatives:

Phthalimide: The parent compound, which lacks the methyl group on the nitrogen atom.

Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring, often used in fluorescent dyes and organic electronics.

N-Methyl-2-pyrrolidone: Another methylated derivative used as a solvent in various industrial applications.

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and industrial processes. Its methyl group enhances its solubility and reactivity compared to phthalimide, making it a valuable intermediate in chemical reactions.

生物活性

N-Methylphthalimide (NMP) is a heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of NMP, focusing on its antifungal properties, anti-inflammatory effects, and potential applications in pain management. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

This compound is derived from phthalic anhydride and is characterized by its phthalimide structure, which consists of a five-membered ring containing a nitrogen atom. Its chemical formula is . The presence of the nitrogen atom in the imide group contributes to its reactivity and biological activity.

Antifungal Activity

Recent studies have demonstrated that NMP and its derivatives exhibit significant antifungal properties, particularly against various species of Candida, which are known to cause infections in humans.

Key Findings:

- Inhibition of Candida Species : A study highlighted that N-substituted phthalimides, including NMP derivatives, showed antifungal effects against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 100 µg/ml .

- Mechanism of Action : The antifungal activity is attributed to the ability of these compounds to inhibit biofilm formation and hyphal growth, critical factors in the pathogenicity of Candida species. Gene expression analysis revealed that treatment with NMP derivatives downregulated key genes associated with hyphal growth (e.g., ECE1, HWP1, and UME6) .

Anti-Inflammatory Properties

This compound has also been studied for its anti-inflammatory effects, particularly in models of chronic pain.

Case Study: MPMPH-1

- Compound Overview : A derivative known as MPMPH-1 was evaluated for its efficacy in treating inflammatory pain. It demonstrated high affinity for adenylyl cyclase, an enzyme involved in pain signaling pathways.

- Results : MPMPH-1 significantly reduced hypersensitivity in mice models induced by inflammatory agents such as IL-1β and bradykinin. Its action was noted to last for up to 48 hours post-treatment, suggesting prolonged efficacy .

Summary of Biological Activities

| Activity Type | Compound/Derivative | Key Findings |

|---|---|---|

| Antifungal | N-butylphthalimide | MIC = 100 µg/ml; inhibits biofilm formation |

| Anti-inflammatory | MPMPH-1 | Reduces mechanical hypersensitivity; long-lasting effect |

Toxicological Assessment

While exploring the biological activities, it is essential to consider the toxicity profile of NMP. In studies involving nematode models (C. elegans), mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating a need for careful evaluation during therapeutic applications .

属性

IUPAC Name |

2-methylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLYYQUMYFHCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027198 | |

| Record name | N-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

550-44-7 | |

| Record name | N-Methylphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylphthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647UP45J2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-Methylphthalimide?

A1: this compound is represented by the molecular formula C9H7NO2 and has a molecular weight of 161.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy to analyze the content and identify this compound. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H, 13C, and 15N NMR, has been utilized to study its structure and properties. [] Ultraviolet (UV) spectroscopy is also used to study its photophysical properties and intermolecular interactions. []

Q3: What is known about the excited states of this compound and how do they influence its reactivity?

A3: this compound exhibits distinct reactivity patterns depending on whether it's in a singlet or triplet excited state. For instance, reactions with alkenes can lead to [2+2] cycloadducts from the singlet excited state or [4+2] cycloadducts from the triplet excited state. [] The presence of fluoro substituents can further affect the excited state energy levels and influence reaction pathways, as observed in the photoreactions of 3,4,5,6-tetrafluoro-N-methylphthalimide with various alkenes. []

Q4: How does hydrogen bonding impact the photophysical properties of this compound?

A4: The addition of alcohols to this compound can lead to intermolecular hydrogen bonding between the carbonyl group of this compound and the alcohol molecule, particularly in less polar solvents. This interaction has been shown to enhance fluorescence intensity and quantum yields, potentially by affecting the efficiency of intersystem crossing. []

Q5: What are some efficient methods for synthesizing this compound?

A5: this compound can be synthesized directly from phthalic anhydride and aqueous methylamine, achieving yields up to 94%. [] Microwave irradiation can be employed to accelerate the reaction, further improving the yield to 87%. [] Another method involves reacting phthalic anhydride with methylamine under microwave irradiation in the presence of ethanolamine, which acts as a catalyst. []

Q6: How can 4-Nitro-N-methylphthalimide be synthesized and what are its applications?

A6: 4-Nitro-N-methylphthalimide can be prepared by reacting phthalic anhydride with aqueous methylamine and nitric acid in toluene. [] This compound serves as a versatile starting material for synthesizing various substituted 4-aryloxypthalic acids via nucleophilic substitution reactions with phenols. [] Optimization of the reaction conditions, including temperature, solvent, molar ratio, and reaction time, is crucial for maximizing yield.

Q7: Can you elaborate on the use of this compound in synthesizing tricyclic ring systems?

A7: this compound plays a key role in photoinduced decarboxylative cyclization reactions, leading to the formation of tricyclic ring systems. Studies have demonstrated the transformation of phthalimidoalkylsulfanylalkylcarboxylates into tricyclic ring systems with high regioselectivity upon irradiation. [] The presence of a carboxylate anion alpha to the sulfur atom facilitates decarboxylation and enhances product yields.

Q8: How does this compound react with alkenes under photochemical conditions?

A8: this compound can undergo both [2+2] and [4+2] photocycloadditions with alkenes. [] The specific reaction pathway and product distribution depend on factors such as the alkene structure, solvent, and irradiation conditions. For instance, photoreactions with allyltrimethylsilane yield a [2+2] cycloadduct from the singlet excited state and [4+2] cycloadducts from the triplet excited state. []

Q9: What are some applications of this compound derivatives in materials science?

A9: this compound derivatives, particularly asymmetrically substituted ones, are valuable building blocks for synthesizing novel polyimides. [] These polymers exhibit desirable properties such as good solubility, high thermal stability, and excellent thermoxidative stability, making them suitable for various high-performance applications.

Q10: How is this compound employed in developing sensors?

A10: this compound derivatives can function as solvatochromic dyes, exhibiting changes in their optical properties depending on the surrounding solvent environment. This property makes them suitable for sensing applications. For example, 4-amino-N-methylphthalimide has been utilized as a sensing membrane in a benzene gas sensor, where changes in its optical properties upon exposure to benzene are detected by a gated lateral bipolar junction transistor. []

Q11: What is the potential of this compound derivatives in the development of redox flow batteries?

A11: Research suggests that this compound holds promise as an anolyte material in nonaqueous redox flow batteries. [] This is attributed to its favorable redox potential and stability upon cycling. Studies have explored this compound-based flow battery chemistries exhibiting high theoretical cell voltages and demonstrating excellent cycling stability.

Q12: How have computational chemistry methods been applied to study this compound and its derivatives?

A12: Ab initio calculations, including Hartree-Fock (RHF), Moller-Plesset perturbation theory (MP2), and multi-configurational self-consistent field (MCSCF) methods, have been employed to investigate the electronic structure and properties of this compound derivatives. [] These calculations provide insights into charge distribution, bond lengths, and vibrational modes, aiding in the understanding of intramolecular charge transfer processes and photochemical behavior.

Q13: Are there any structure-activity relationship (SAR) studies on this compound derivatives?

A13: While the provided texts do not delve into detailed SAR studies, they highlight the impact of structural modifications on the properties and reactivity of this compound. For instance, introducing fluorine substituents alters the photochemical reactivity by affecting the excited state energy levels. [] Similarly, the presence and position of carboxylate groups significantly influence the regioselectivity and efficiency of photodecarboxylative cyclization reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。